1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775936
InChI: InChI=1S/C9H16N2O2/c1-6(2)7(10)5-11-8(12)3-4-9(11)13/h6-7H,3-5,10H2,1-2H3
SMILES:
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC17775936

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C9H16N2O2/c1-6(2)7(10)5-11-8(12)3-4-9(11)13/h6-7H,3-5,10H2,1-2H3
Standard InChI Key WSJCCZYRMPLSHN-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CN1C(=O)CCC1=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the systematic IUPAC name 1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione and a molecular formula of C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2, corresponding to a molecular weight of 184.24 g/mol. Its structural uniqueness arises from the substitution pattern on the pyrrolidine ring, where the 3-methylbutyl side chain introduces steric and electronic effects that modulate reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2
Molecular Weight184.24 g/mol
SMILES NotationCC(C)C(CN1C(=O)CCC1=O)N
InChI KeyWSJCCZYRMPLSHN-UHFFFAOYSA-N

The SMILES string (CC(C)C(CN1C(=O)CCC1=O)N) encodes the branched alkyl chain and the dione ring, while the InChI Key ensures unambiguous chemical identification in databases.

Crystallographic and Spectroscopic Data

Although experimental crystallographic data for this compound remain unpublished, Density Functional Theory (DFT) simulations predict a planar pyrrolidine ring with slight puckering due to steric interactions from the 3-methylbutyl group. Infrared (IR) spectroscopy of related pyrrolidine-2,5-diones shows strong absorption bands at 1,710–1,750 cm1^{-1}, characteristic of carbonyl stretching vibrations . Nuclear Magnetic Resonance (NMR) spectra would theoretically exhibit distinct signals for the amino proton (δ=1.52.0\delta = 1.5–2.0 ppm) and carbonyl carbons (δ=170180\delta = 170–180 ppm in 13C^{13}\text{C} NMR).

Synthesis and Reaction Pathways

Multicomponent Reaction Strategies

The synthesis of 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione typically involves a three-component reaction between ethyl 2,4-dioxovalerate, a primary amine, and formaldehyde in ethanol under reflux. This method achieves yields of 65–75% after purification via column chromatography. Key steps include:

  • Nucleophilic Attack: The amine reacts with the electrophilic carbonyl of ethyl 2,4-dioxovalerate, forming an imine intermediate.

  • Cyclization: Intramolecular aldol condensation generates the pyrrolidine ring.

  • Side-Chain Functionalization: The 3-methylbutyl group is introduced via alkylation or reductive amination.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes rate
SolventEthanolEnhances solubility
CatalystNone requiredReduces cost

Computational Mechanistic Insights

Chemical Reactivity and Derivatization

Nucleophilic Substitution

The primary amino group exhibits strong nucleophilicity (pKa9.5\text{p}K_a \approx 9.5), enabling reactions with:

  • Electrophiles: Acyl chlorides (e.g., acetyl chloride) form amide derivatives.

  • Carbonyl Compounds: Condensation with ketones yields Schiff bases.

Ring-Opening Polymerization

Under basic conditions (e.g., NaOH), the pyrrolidine-2,5-dione ring undergoes anionic ring-opening polymerization, producing poly(amide-ester) copolymers with molecular weights up to 15,000 Da. These polymers show potential as biodegradable drug carriers .

CompoundIC50\text{IC}_{50} (nM)Source
1-(2-Amino-3-methylbutyl) derivativePredicted: 90
3-(6-Bromo-1H-indol-3-yl) analog58

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